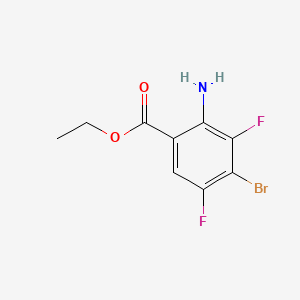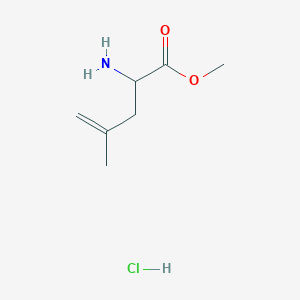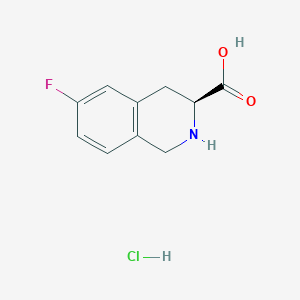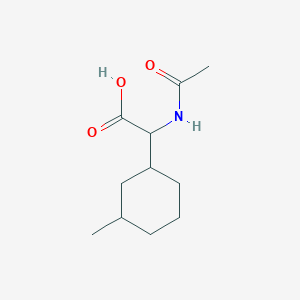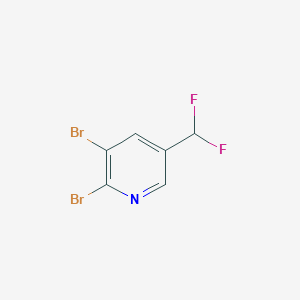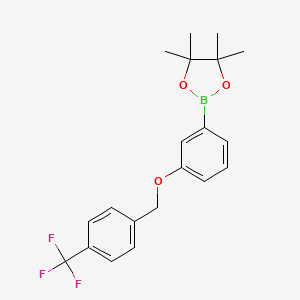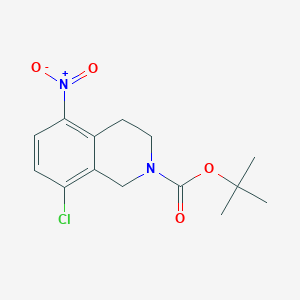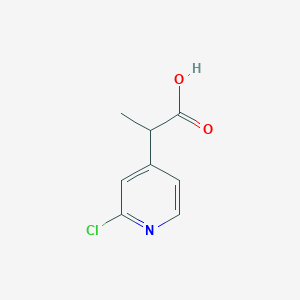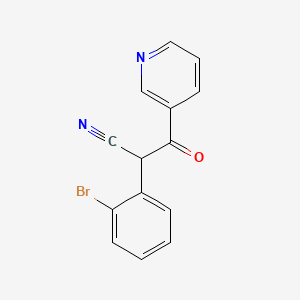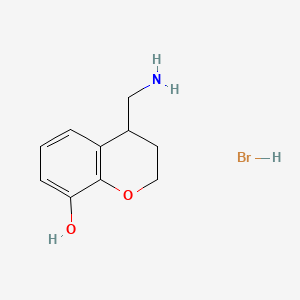
6-ethynyl-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethynyl-1-methyl-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of an ethynyl group at the 6-position and a methyl group at the 1-position of the indazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethynyl-1-methyl-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed cyclization reactions, reductive cyclization reactions, and metal-free cyclization of hydrazones.
Introduction of the Ethynyl Group: The ethynyl group can be introduced using Sonogashira coupling reactions, where an aryl halide is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-ethynyl-1-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides and ethynyl compounds.
Major Products
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
6-ethynyl-1-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural products.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-ethynyl-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indazole: Lacks the ethynyl group, resulting in different chemical properties and biological activities.
6-ethynyl-1H-indazole: Lacks the methyl group, which affects its reactivity and applications.
1-methyl-6-bromo-1H-indazole:
Uniqueness
6-ethynyl-1-methyl-1H-indazole is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical properties and biological activities. This combination allows for specific interactions with molecular targets and pathways, making it valuable in various scientific research applications .
Properties
Molecular Formula |
C10H8N2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
6-ethynyl-1-methylindazole |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-5-9-7-11-12(2)10(9)6-8/h1,4-7H,2H3 |
InChI Key |
QCGJEOPWEDNEDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C#C)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


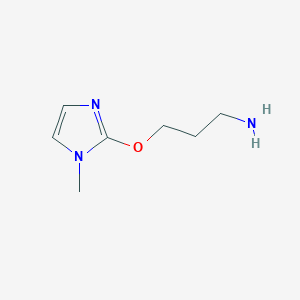
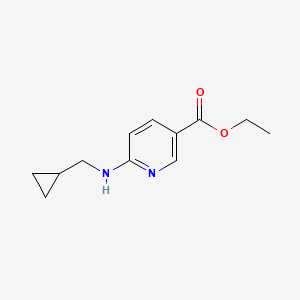
![5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13517914.png)

